molecular formula C25H28N4O4S2 B2755418 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-53-0

6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2755418
CAS No.: 449768-53-0
M. Wt: 512.64
InChI Key: QHMOGMBWEPBXQU-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative characterized by a tetrahydrothienopyridine core substituted with an isopropyl group at position 6, a 4-(N-methyl-N-phenylsulfamoyl)benzamido moiety at position 2, and a carboxamide group at position 2.

Properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-16(2)29-14-13-20-21(15-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(3)18-7-5-4-6-8-18/h4-12,16H,13-15H2,1-3H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMOGMBWEPBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 1216585-54-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.

PropertyValue
Molecular FormulaC25H29ClN4O4S2
Molecular Weight549.1 g/mol
CAS Number1216585-54-4

1. Anti-inflammatory Effects

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory properties. In particular, compounds similar to 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood. This suggests a potential role in managing inflammatory conditions .

2. Antiviral Activity

There is emerging evidence that the compound may possess antiviral properties. Similar indole derivatives have demonstrated promising antiviral effects, indicating that 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine could be explored further for its antiviral potential .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Study on Inflammatory Response : A study published in Bioorganic & Medicinal Chemistry Letters reported that certain tetrahydrothieno[2,3-c]pyridine derivatives significantly reduced TNF-alpha levels in response to LPS stimulation .
  • Antiviral Screening : Research conducted on indole derivatives revealed that some exhibited effective antiviral activity against various viruses. This opens avenues for further exploration into the antiviral capabilities of 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine .

Future Research Directions

To fully elucidate the biological activity of 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine:

  • In Vivo Studies : Conduct comprehensive in vivo studies to assess its pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigate the mechanisms underlying its anti-inflammatory and antiviral actions.
  • Structure-Activity Relationship (SAR) : Explore the SAR to optimize the compound for enhanced biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • Key Difference : Replaces the carboxamide group at position 3 with a methyl ester.
  • Metabolic Stability: Esters are prone to hydrolysis in vivo, which could reduce bioavailability compared to the carboxamide derivative.
  • Source : Registered under CAS RN 449767-97-9 .

6-Methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • Key Difference : Substitutes the isopropyl group at position 6 with a methyl group.
  • Conformational Flexibility: A methyl substituent may impose fewer conformational restrictions on the tetrahydrothienopyridine ring compared to the bulkier isopropyl group.
  • Source : CAS RN 449767-11-7; safety guidelines emphasize precautions against heat and ignition sources .

N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide

  • Key Difference: Replaces the carboxamide at position 3 with a cyano group and introduces a benzamide-thiourea moiety.
  • Implications: Electron-Withdrawing Effects: The cyano group may increase electrophilicity, affecting reactivity in biological systems. Binding Interactions: The thiourea moiety could facilitate hydrogen bonding or metal coordination, distinct from the sulfamoyl group in the target compound.
  • Source : CAS RN 351385-62-1 .

Structural and Functional Comparison Table

Compound Name / CAS RN Position 6 Substituent Position 3 Substituent Key Functional Group Modifications Potential Bioactivity Implications
Target Compound Isopropyl Carboxamide N/A Likely enzyme/receptor modulation
449767-97-9 Isopropyl Methyl ester Esterification of carboxamide Altered lipophilicity, metabolic stability
449767-11-7 Methyl Carboxamide Smaller alkyl group at position 6 Enhanced binding affinity
351385-62-1 Isopropyl Cyano + benzamide-thiourea Thiourea and cyano substitution Increased electrophilicity, metal coordination

Research Findings and Limitations

  • Structural Insights: The isopropyl and sulfamoyl groups in the target compound likely contribute to steric bulk and hydrogen-bonding capacity, critical for target engagement. Comparisons with methyl or cyano derivatives suggest that minor substituent changes significantly alter molecular interactions .
  • Safety Considerations : The methyl-substituted analog (CAS 449767-11-7) highlights flammability risks (P210 precaution), indicating that alkyl substituents may influence compound stability .
  • Data Gaps: No direct pharmacological or crystallographic data are provided in the evidence. Experimental studies (e.g., enzyme assays, solubility tests) are needed to validate hypotheses about bioactivity and physicochemical properties.

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